molecular formula C24H28N4O2 B5165653 N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide

N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide

Cat. No.: B5165653
M. Wt: 404.5 g/mol
InChI Key: MZZVNPBWTWSPEF-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an imidazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the preparation of the piperidine ring and the imidazole moiety separately, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and product purity. The optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and imidazole-containing molecules. Examples include:

  • N-[4-(3-chlorophenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide
  • N-[4-(3-hydroxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide

Uniqueness

What sets N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group, for instance, can influence its solubility and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-27-14-12-25-23(27)17-28-13-4-6-20(16-28)24(29)26-21-10-8-18(9-11-21)19-5-3-7-22(15-19)30-2/h3,5,7-12,14-15,20H,4,6,13,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZVNPBWTWSPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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